3-bromo-N-(3,5-dimethoxyphenyl)benzamide
Description
3-Bromo-N-(3,5-dimethoxyphenyl)benzamide is a benzamide derivative characterized by a bromine atom at the meta-position of the benzoyl ring and a 3,5-dimethoxyphenyl group attached to the amide nitrogen. The meta-bromine and 3,5-dimethoxy substitutions likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for biological activity.
Properties
IUPAC Name |
3-bromo-N-(3,5-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-7-12(8-14(9-13)20-2)17-15(18)10-4-3-5-11(16)6-10/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSORYKNKRYJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond is carried out by reacting 3,5-dimethoxyaniline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azides or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Impact of Substituent Position and Electronic Effects
- Bromine Position: 4-Bromo derivatives (e.g., compound C9 in ) exhibit strong FGFR1 inhibition due to optimal interactions with hydrophobic pockets in the kinase domain . The 3-bromo substitution in the target compound may alter binding affinity by repositioning halogen-bonding interactions.
Methoxy Group Configuration :
- 3,5-Dimethoxy substitution (target compound) provides symmetrical electron-donating effects, enhancing solubility and π-π stacking vs. asymmetric 2,5-dimethoxy () or 3,4,5-trimethoxy () analogs.
- In 3,4-dimethoxyphenethyl derivatives (), the ethyl linker increases flexibility, reducing rigidity compared to direct amide-linked dimethoxy groups.
Physical-Chemical Properties
Melting Points :
- 4-Bromo derivatives with sulfonamide groups (e.g., C5: m.p. 196.6–199.3°C ) have higher melting points than acylated analogs (e.g., A3: m.p. 137.8–141.3°C ), likely due to stronger hydrogen bonding.
- The target compound’s 3-bromo substitution may lower melting points compared to 4-bromo isomers due to reduced symmetry.
NMR Shifts :
- In 4-bromo derivatives, ¹³C NMR signals for carbonyl groups range from 166.8–172.5 ppm , while methoxy carbons appear at ~55.6 ppm. Shifts in the target compound’s 3-bromo analog may differ due to altered electronic environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-(3,5-dimethoxyphenyl)benzamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves coupling 3-bromo-benzoic acid derivatives with 3,5-dimethoxyaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and optimizing reaction conditions (temperature: 60–80°C; solvent: DMF or THF; reaction time: 12–24 hrs). Continuous flow reactors and chromatographic purification (e.g., flash column chromatography with hexane/ethyl acetate gradients) enhance yield (70–85%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at position 3, methoxy groups at 3,5-positions). Aromatic protons appear as doublets in δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 364.02 for CHBrNO) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C–Br bond length: ~1.89 Å) .
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